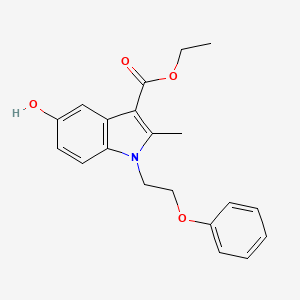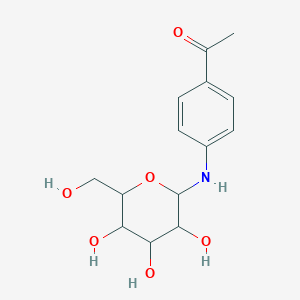![molecular formula C15H18ClN5S B5515366 N-[2-(5-chloro-4-methyl-1,3-thiazol-2-yl)ethyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5515366.png)
N-[2-(5-chloro-4-methyl-1,3-thiazol-2-yl)ethyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds typically involves multiple steps, including chlorination, aminisation, and other chemical reactions to achieve the desired molecular structure. For example, Lu et al. (2015) synthesized a structurally similar compound using chlorination and aminisation starting from precursors like diols and further confirmed the structure through various analytical methods such as IR, 1H NMR, and X-ray diffraction (Lu Jiu-fu et al., 2015).
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed using techniques like X-ray crystallography. The crystal structure can reveal the spatial arrangement of atoms and the presence of specific functional groups, providing insights into the compound's chemical behavior and interactions (Lu Jiu-fu et al., 2015).
Scientific Research Applications
Antitumor and Antimicrobial Activities
Research has demonstrated the potential of pyrazolo[1,5-a]pyrimidine derivatives in antitumor and antimicrobial applications. For instance, novel N-arylpyrazole-containing enaminones have been synthesized and evaluated for their cytotoxic effects against human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2), showing inhibition effects comparable to those of 5-fluorouracil. Additionally, some of these compounds have shown antimicrobial activity, suggesting a broad spectrum of potential biological applications S. Riyadh, 2011.
Regioselective Synthesis
Research has focused on the regioselective synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which is crucial for the development of compounds with specific biological activities. A study demonstrated the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, showcasing the versatility of these compounds in chemical synthesis and the potential for targeted therapeutic applications Miha Drev et al., 2014.
Antitrypanosomal and Antimicrobial Properties
Pyrazolo[1,5-a]pyrimidines have been identified for their antitrypanosomal activity, a property that could be leveraged in the development of new treatments for trypanosomiasis. These compounds have also been recognized for their antimicrobial properties, further highlighting the potential pharmaceutical applications of these derivatives Nadia A. Abdelriheem et al., 2017.
Tuberculostatic Activity
A study on the structural analogs of pyrazolo[1,5-a]pyrimidines revealed their potential as antituberculous agents. Through the synthesis of various derivatives and evaluation of their tuberculostatic activity, researchers have explored the structure-activity relationships that contribute to the efficacy of these compounds against tuberculosis Y. Titova et al., 2019.
Dual-Action Hypoglycemic Agents
In the realm of diabetes research, novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives have been synthesized and evaluated as glucokinase activators. One compound in particular demonstrated significant efficacy as a dual-acting hypoglycemic agent, activating both glucokinase and PPARγ, which underscores the therapeutic potential of these derivatives in managing blood glucose levels Huihui Song et al., 2011.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(5-chloro-4-methyl-1,3-thiazol-2-yl)ethyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5S/c1-8-7-12(21-15(18-8)9(2)10(3)20-21)17-6-5-13-19-11(4)14(16)22-13/h7,17H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSBAVYPLKGGIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCC3=NC(=C(S3)Cl)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(5-chloro-4-methyl-1,3-thiazol-2-yl)ethyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5515307.png)
![2-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5515320.png)
![(4aS*,7aR*)-1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-4-(cyclopropylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5515321.png)
![7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5515334.png)


![2-[5-(dimethylamino)-2,4-pentadienoyl]-6-[3-(dimethylamino)-2-propen-1-ylidene]cyclohexanone](/img/structure/B5515351.png)
![3-[1-(4-hydroxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5515358.png)
![2-(methylthio)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5515373.png)

![(3aS,6aS)-N-(2,3-dichlorophenyl)-1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxamide](/img/structure/B5515384.png)
![1-[(dimethylamino)sulfonyl]-N-(2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-yl)-3-piperidinecarboxamide](/img/structure/B5515389.png)
![N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5515395.png)